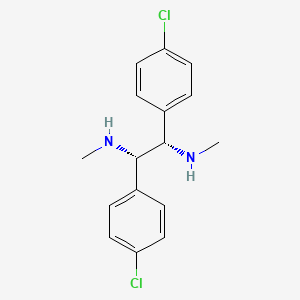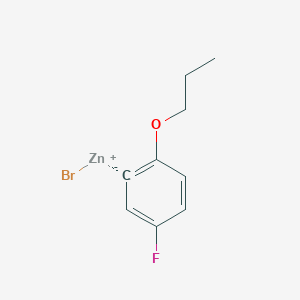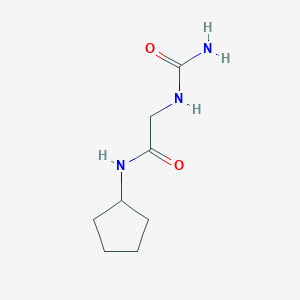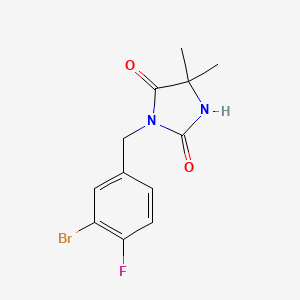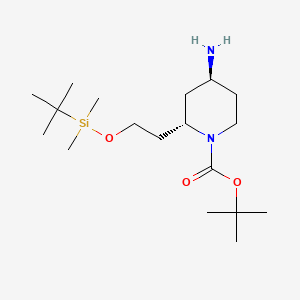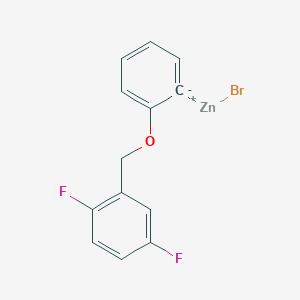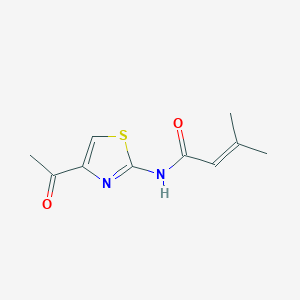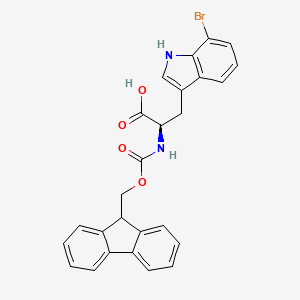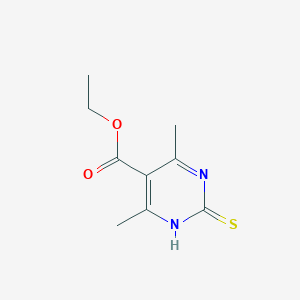
Methyl 3-((5-bromo-2-chloropyrimidin-4-yl)amino)thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-((5-bromo-2-chloropyrimidin-4-yl)amino)thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, and its derivatives are known for their diverse biological and chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((5-bromo-2-chloropyrimidin-4-yl)amino)thiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . The bromination and chlorination of the pyrimidine ring are achieved through reactions with bromine and chlorine reagents, respectively .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-((5-bromo-2-chloropyrimidin-4-yl)amino)thiophene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyrimidine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can be used to modify the functional groups attached to the ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Bromine and Chlorine: For halogenation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Applications De Recherche Scientifique
Methyl 3-((5-bromo-2-chloropyrimidin-4-yl)amino)thiophene-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and anti-inflammatory drugs.
Material Science: Thiophene derivatives are utilized in the fabrication of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and antihypertensive properties.
Mécanisme D'action
The mechanism of action of Methyl 3-((5-bromo-2-chloropyrimidin-4-yl)amino)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thiophene derivatives and pyrimidine-based molecules, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Imatinib: A pyrimidine-based drug used in the treatment of leukemia.
Uniqueness
Methyl 3-((5-bromo-2-chloropyrimidin-4-yl)amino)thiophene-2-carboxylate is unique due to its specific combination of a thiophene ring with a brominated and chlorinated pyrimidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C10H7BrClN3O2S |
|---|---|
Poids moléculaire |
348.60 g/mol |
Nom IUPAC |
methyl 3-[(5-bromo-2-chloropyrimidin-4-yl)amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C10H7BrClN3O2S/c1-17-9(16)7-6(2-3-18-7)14-8-5(11)4-13-10(12)15-8/h2-4H,1H3,(H,13,14,15) |
Clé InChI |
FNJYNZFTSMJPHG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=CS1)NC2=NC(=NC=C2Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






